4-Ethyl-5-iodo-thiazol-2-ylamine
Description
4-Ethyl-5-iodo-thiazol-2-ylamine is a thiazole derivative characterized by an ethyl group at position 4 and an iodine atom at position 5 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C5H7IN2S |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
4-ethyl-5-iodo-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7IN2S/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3,(H2,7,8) |
InChI Key |
KLINPHMTXWBIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Properties
Substituent Effects:
- Iodo (C5): A heavy halogen atom contributing to molecular weight (MW ≈ 283–310 g/mol) and enabling halogen bonding with biological targets.
4-Methyl-2-phenylthiazole derivatives (e.g., compounds from ):
- 5-(Aminomethyl)-4-methyl-thiazol-2-amine (): Aminomethyl (C5): Polar functional group enhances water solubility and hydrogen-bonding capacity. Methyl (C4): Minimal steric hindrance compared to ethyl or iodine .
Key SAR Observations :
- Halogen Substitution : Iodo groups (as in the target compound) may improve target affinity through halogen bonding but could increase toxicity risks.
- Aromatic vs. Halogen Substituents : Phenyl/thiophene rings () favor π-π interactions, while iodine offers unique electronic properties .
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